molecular formula C8H8N2O2S B1398049 5-(Methylsulfonyl)-7-azaindole CAS No. 1036383-51-3

5-(Methylsulfonyl)-7-azaindole

Cat. No.: B1398049
CAS No.: 1036383-51-3
M. Wt: 196.23 g/mol
InChI Key: DVWXBOXLCHDHHO-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a methylsulfonyl group attached to the 5th position of the azaindole ring, which is a nitrogen-containing analog of indole. This structural modification imparts unique chemical and biological properties to the compound.

Scientific Research Applications

5-(Methylsulfonyl)-7-azaindole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-(methylsulfonyl)-7-azaindole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

It is known that indole derivatives interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is likely that this compound interacts with its targets in a similar manner.

Biochemical Pathways

It is known that indole derivatives can influence a wide range of metabolites and link them to affected biochemical pathways . Therefore, it is plausible that this compound may also affect various biochemical pathways and their downstream effects.

Result of Action

It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it is plausible that this compound may have similar molecular and cellular effects.

Action Environment

It is known that environmental factors can have a significant impact on the efficacy of various compounds . Therefore, it is plausible that environmental factors may also influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

5-(Methylsulfonyl)-7-azaindole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes crucial for cell signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways. For example, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, leading to a decrease in phosphorylation events . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and altering their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can affect its efficacy in biochemical assays . In in vitro studies, the stability of this compound is influenced by factors such as temperature and pH, with higher temperatures and extreme pH levels leading to faster degradation . Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in modulating biochemical pathways plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, this compound can interact with various enzymes and signaling proteins, modulating their activity . In the nucleus, it can bind to DNA and transcription factors, influencing gene expression . The localization of this compound is also regulated by post-translational modifications, which can direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-7-azaindole typically involves the introduction of the methylsulfonyl group to the azaindole core. One common method is the sulfonylation of 7-azaindole using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the methylsulfonyl group can yield the corresponding sulfide.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-rich nature of the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents are frequently employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated, nitrated, or acylated indole derivatives.

Comparison with Similar Compounds

    5-Methylsulfonylindole: Similar structure but lacks the nitrogen atom in the ring.

    7-Azaindole: The parent compound without the methylsulfonyl group.

    5-Sulfonyl-7-azaindole: Similar but with different substituents on the sulfonyl group.

Uniqueness: 5-(Methylsulfonyl)-7-azaindole is unique due to the presence of both the methylsulfonyl group and the nitrogen atom in the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methylsulfonyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWXBOXLCHDHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 5-bromo-7-azaindole (1, 1.00 g, 5.08 mmol) in dimethyl sulfoxide (15.0 mL) were added sodium methanesulfinate (0.622 g, 6.09 mmol), L-proline (0.117 g, 1.02 mmol), copper(I) iodide (0.200 g, 1.05 mmol), and sodium hydroxide (0.0406 g, 1.02 mmol). The reaction was stirred at 120° C. overnight. The reaction was poured into aqueous ammonia, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% to 100% ethyl acetate in hexane to give the desired compound as a white solid (207, 0.50 g, 50.2%). MS (ESI) [M−H+]−=195.1.
Quantity
1 g
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reactant
Reaction Step One
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0.622 g
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reactant
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0.117 g
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reactant
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0.0406 g
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reactant
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15 mL
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solvent
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copper(I) iodide
Quantity
0.2 g
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catalyst
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0 (± 1) mol
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reactant
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Yield
50.2%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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